molecular formula C10H17NO2 B8518256 N-acetyl-4-allyloxypiperidine

N-acetyl-4-allyloxypiperidine

Cat. No.: B8518256
M. Wt: 183.25 g/mol
InChI Key: GZBTVDJNJZXAAU-UHFFFAOYSA-N
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Description

N-Acetyl-4-allyloxypiperidine is a piperidine derivative characterized by an acetyl group at the nitrogen atom and an allyloxy substituent at the 4-position of the piperidine ring. This compound belongs to the broader class of 4-substituted piperidines, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity . Synthetically, it is prepared via a multi-step process involving alkylation of the piperidine ring, followed by acetylation of the secondary amine using acetyl chloride in the presence of a base like triethylamine .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-(4-prop-2-enoxypiperidin-1-yl)ethanone

InChI

InChI=1S/C10H17NO2/c1-3-8-13-10-4-6-11(7-5-10)9(2)12/h3,10H,1,4-8H2,2H3

InChI Key

GZBTVDJNJZXAAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-acetyl-4-allyloxypiperidine with structurally or functionally related piperidine derivatives, focusing on synthesis, physicochemical properties, and applications.

Structural and Functional Analogues

Compound Name Key Structural Features Synthesis Highlights Key Applications/Bioactivity
This compound N-acetyl, 4-allyloxy on piperidine Alkylation + acetylation Intermediate for drug candidates
2,2,6,6-Tetramethylpiperidin-4-yl acetate 4-acetate, 2,2,6,6-tetramethyl piperidine Esterification of hydroxyl group Antioxidants, polymer stabilizers
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one 1-acetyl, 4-keto, aryl substituents Condensation + acetylation Antimicrobial, anti-inflammatory
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Allyl + aminopiperidine-pyrimidine hybrid Nucleophilic substitution Anticancer, kinase inhibitors

Physicochemical Properties

  • Solubility: The allyloxy group in this compound increases lipophilicity compared to unsubstituted N-acetylpiperidine, enhancing membrane permeability but reducing aqueous solubility . In contrast, 2,2,6,6-tetramethylpiperidin-4-yl acetate exhibits higher hydrophobicity due to its bulky tetramethyl groups, making it suitable for non-polar matrices .
  • Stability : this compound’s allyloxy group may confer susceptibility to oxidative degradation, whereas 2,2,6,6-tetramethyl derivatives are stabilized against radical-mediated breakdown .

Pharmacological Profiles

  • Antimicrobial Activity: The 4-keto and aryl-substituted piperidinone derivative () shows broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus), attributed to its planar aryl groups disrupting bacterial membranes . This compound lacks direct antimicrobial action but is valued for its metabolic stability in prodrug designs .
  • Anti-inflammatory Effects : The 4-methoxyphenyl groups in ’s compound inhibit COX-2 (IC₅₀ = 0.8 µM), while this compound’s applications in inflammation are indirect, often as a scaffold for targeted delivery .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) logP Solubility (mg/mL, H₂O) Reference
This compound 98–102 1.8 12.5
2,2,6,6-Tetramethylpiperidin-4-yl acetate 56–58 3.2 0.3
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one 162–164 2.5 1.2

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